3,5-dimethyl-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-4-amine
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Overview
Description
3,5-dimethyl-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-4-amine is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound features a pyrazole ring substituted with a thiazole moiety, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-4-amine typically involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde with 2-aminomethylthiazole under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
3,5-dimethyl-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Pharmaceuticals: It is explored as a lead compound for the development of new drugs targeting various diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1H-pyrazole-4-amine: Lacks the thiazole moiety, resulting in different chemical and biological properties.
1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-4-amine: Lacks the dimethyl substitution on the pyrazole ring, affecting its reactivity and applications.
Uniqueness
3,5-dimethyl-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-4-amine is unique due to the presence of both the thiazole and dimethyl-substituted pyrazole rings. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H12N4S |
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Molecular Weight |
208.29 g/mol |
IUPAC Name |
3,5-dimethyl-1-(1,3-thiazol-2-ylmethyl)pyrazol-4-amine |
InChI |
InChI=1S/C9H12N4S/c1-6-9(10)7(2)13(12-6)5-8-11-3-4-14-8/h3-4H,5,10H2,1-2H3 |
InChI Key |
YLGHEPUVSOQPIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=NC=CS2)C)N |
Origin of Product |
United States |
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